Cyclopropyl-[2-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
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Overview
Description
Cyclopropyl-[2-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone is a complex organic compound that features a cyclopropyl group, a benzothiazole ring, and a hexahydropyrrolo[3,4-c]pyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[2-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone typically involves multi-step organic reactionsCommon reagents used in these reactions include cyclopropyl bromide, benzothiazole derivatives, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production at a larger scale .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-[2-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups .
Scientific Research Applications
Cyclopropyl-[2-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and possible interactions with biological targets.
Mechanism of Action
The mechanism of action of Cyclopropyl-[2-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopropyl group and hexahydropyrrolo[3,4-c]pyrrole moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share the benzothiazole ring structure and exhibit similar biological activities.
Cyclopropyl Compounds: Cyclopropylamine and cyclopropylcarbinol are examples of compounds with the cyclopropyl group, known for their reactivity and potential biological effects.
Uniqueness
Cyclopropyl-[2-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone is unique due to its combination of structural features, which may result in distinct biological activities and chemical reactivity. The presence of both the benzothiazole ring and the cyclopropyl group, along with the hexahydropyrrolo[3,4-c]pyrrole moiety, sets it apart from other similar compounds .
Properties
Molecular Formula |
C17H19N3O3S |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
cyclopropyl-[2-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
InChI |
InChI=1S/C17H19N3O3S/c21-17(11-5-6-11)20-9-12-7-19(8-13(12)10-20)16-14-3-1-2-4-15(14)24(22,23)18-16/h1-4,11-13H,5-10H2 |
InChI Key |
XWZSRUNWRDCVGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CC3CN(CC3C2)C4=NS(=O)(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
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